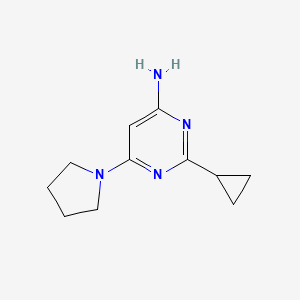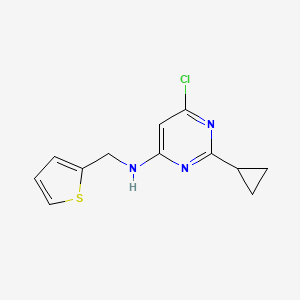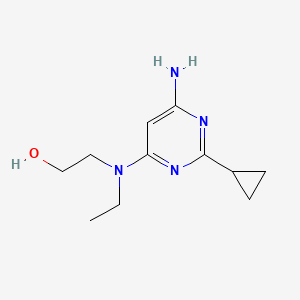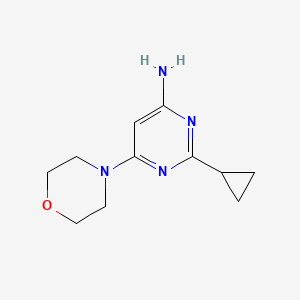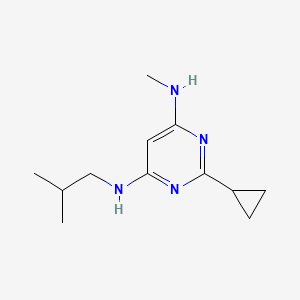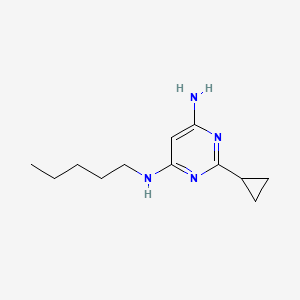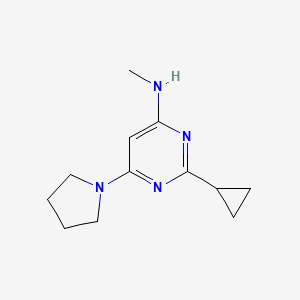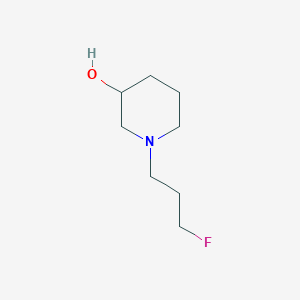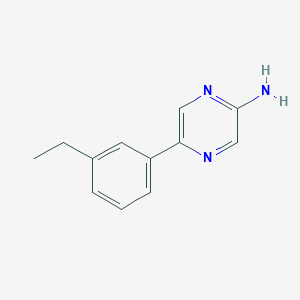
5-(3-Ethylphenyl)pyrazin-2-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-(3-Ethylphenyl)pyrazin-2-amine includes a pyrazine ring and an ethylphenyl group. Infrared spectroscopy can be used to identify the N-H bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also react with sulfonyl groups to form sulfonamides .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis Techniques
Research has highlighted efficient synthesis methods for pyrazine derivatives, including "5-(3-Ethylphenyl)pyrazin-2-amine," demonstrating the utility of ultrasound-mediated and microwave-assisted reactions for creating complex molecules with higher yields and shorter reaction times. These methods offer environmental benefits and versatility in chemical synthesis (Wang et al., 2011).
Novel Compounds for Material Science
Another study focused on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, showcasing their electronic and nonlinear optical properties through DFT calculations. This research presents these compounds as promising materials for electronic and photonic applications due to their adjustable electronic properties and potential for p-electronic delocalization (Ahmad et al., 2021).
Biological Applications
Anticancer Activity
Some derivatives of pyrazine, including those structurally related to "this compound," have shown significant anticancer activity. For instance, novel thiophene, pyran, and pyridine derivatives have demonstrated high potency against various cancer cell lines, highlighting the therapeutic potential of pyrazine derivatives in cancer treatment (Wardakhan et al., 2018).
Antimicrobial and Antifungal Activities
Research has also uncovered the antimicrobial and antifungal properties of new pyrazoline and pyrazole derivatives, indicating their utility in developing new treatments for infections. These compounds, through various synthetic pathways, offer a basis for designing novel antimicrobial agents with potential applications in medicine and healthcare (Hassan, 2013).
Corrosion Inhibition
Industrial Applications
Pyranpyrazole derivatives have been identified as effective corrosion inhibitors for mild steel, which is crucial for industrial applications such as pickling processes. These inhibitors show high efficiency, supporting their use in protecting industrial materials and enhancing the lifespan of metal components (Dohare et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for 5-(3-Ethylphenyl)pyrazin-2-amine are not available, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as potential anticancer agents . These compounds have shown promise as inhibitors of the protein kinase Akt1 .
Propriétés
IUPAC Name |
5-(3-ethylphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-9-4-3-5-10(6-9)11-7-15-12(13)8-14-11/h3-8H,2H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVNFSYGTRWEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CN=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


